4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol
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Overview
Description
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a fluoro group, a methoxy group, and a formyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxyphenylboronic acid.
Reaction Conditions: The key step involves a Suzuki coupling reaction, where 4-fluoro-3-methoxyphenylboronic acid is reacted with a suitable aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol undergoes various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Amines, thiols, DMSO
Major Products Formed
Oxidation: 4-(4-Fluoro-3-methoxyphenyl)-2-carboxyphenol
Reduction: 4-(4-Fluoro-3-methoxyphenyl)-2-hydroxymethylphenol
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methoxyphenylboronic acid
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol is unique due to the presence of both a fluoro and a formyl group on the phenol ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
5-(4-fluoro-3-methoxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14-7-10(2-4-12(14)15)9-3-5-13(17)11(6-9)8-16/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSRPCLDMHDAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685178 |
Source
|
Record name | 4'-Fluoro-4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261986-16-6 |
Source
|
Record name | 4'-Fluoro-4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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